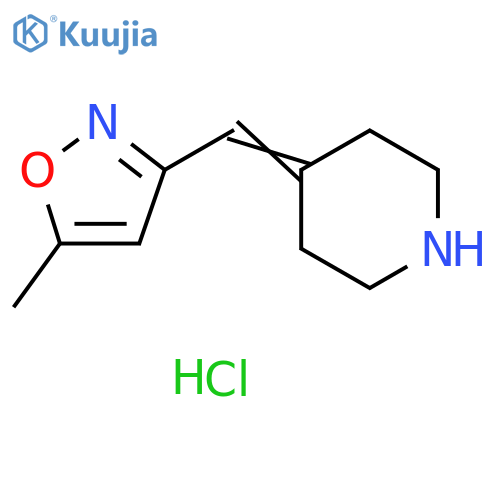

Cas no 1394042-22-8 (4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride)

1394042-22-8 structure

商品名:4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride

- 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride

-

- インチ: 1S/C10H14N2O.ClH/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9;/h6-7,11H,2-5H2,1H3;1H

- InChIKey: BPBUZIOWNJKOEI-UHFFFAOYSA-N

- ほほえんだ: C(=C1CCNCC1)C1C=C(C)ON=1.Cl

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM413537-1g |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95%+ | 1g |

$1660 | 2023-03-27 | |

| Enamine | EN300-110011-10.0g |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95% | 10g |

$7927.0 | 2023-06-10 | |

| Chemenu | CM413537-100mg |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95%+ | 100mg |

$593 | 2023-03-27 | |

| Chemenu | CM413537-250mg |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95%+ | 250mg |

$837 | 2023-03-27 | |

| Chemenu | CM413537-500mg |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95%+ | 500mg |

$1303 | 2023-03-27 | |

| Enamine | EN300-110011-1g |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95% | 1g |

$1844.0 | 2023-10-27 | |

| A2B Chem LLC | AV46596-100mg |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95% | 100mg |

$708.00 | 2024-04-20 | |

| Enamine | EN300-110011-5g |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95% | 5g |

$5345.0 | 2023-10-27 | |

| 1PlusChem | 1P01A0XW-100mg |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95% | 100mg |

$846.00 | 2025-03-04 | |

| Aaron | AR01A168-500mg |

4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |

1394042-22-8 | 95% | 500mg |

$2001.00 | 2025-02-08 |

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1394042-22-8 (4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量